Cas no 2171431-88-0 ((2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid)

(2R)-1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The (2R)-configuration ensures stereochemical integrity, while the piperidine-2-carboxylic acid moiety provides structural versatility for modifications. The Fmoc group offers selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). Its hexanoyl linker enhances solubility and flexibility in coupling reactions. This compound is particularly valuable in medicinal chemistry and bioconjugation, where controlled incorporation of chiral building blocks is critical. Its stability and compatibility with standard SPPS protocols make it a reliable intermediate for complex peptide architectures.
(2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid structure
2171431-88-0 structure
商品名:(2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid
CAS番号:2171431-88-0
MF:C27H32N2O5
メガワット:464.553387641907
CID:5796499
PubChem ID:165547076

(2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid
    • 2171431-88-0
    • (2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
    • EN300-1519785
    • インチ: 1S/C27H32N2O5/c1-2-18(14-15-25(30)29-16-8-7-13-24(29)26(31)32)28-27(33)34-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23-24H,2,7-8,13-17H2,1H3,(H,28,33)(H,31,32)/t18?,24-/m1/s1
    • InChIKey: UIIBCUHLNQEOTR-VCUSLETLSA-N
    • ほほえんだ: O(C(NC(CC)CCC(N1CCCC[C@@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 95.9Ų

(2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1519785-0.1g
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1519785-0.5g
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1519785-2.5g
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1519785-100mg
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1519785-5.0g
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
5g
$9769.0 2023-06-05
Enamine
EN300-1519785-1000mg
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1519785-10.0g
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
10g
$14487.0 2023-06-05
Enamine
EN300-1519785-250mg
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1519785-50mg
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1519785-2500mg
(2R)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-2-carboxylic acid
2171431-88-0
2500mg
$6602.0 2023-09-27

(2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid 関連文献

(2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acidに関する追加情報

Introduction to (2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid

The compound (2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid with CAS No. 2171431-88-0 is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry, biochemistry, and drug discovery. This compound is notable for its complex structure, which incorporates a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable tool in peptide synthesis and related applications.

The Fmoc group is a well-known protecting group in peptide chemistry, often used to protect amino groups during solid-phase synthesis. In this compound, the Fmoc group is attached to a hexanoyl chain, which further connects to the piperidine ring. The stereochemistry at the 2-position of the piperidine ring is R, which is critical for its biological activity and selectivity. This stereochemistry ensures that the compound can interact with specific biological targets, making it a promising candidate for drug development.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, researchers have explored its role in modulating enzyme activity, particularly in the context of protease inhibitors. The unique combination of the Fmoc group and the piperidine ring provides a platform for designing molecules with enhanced stability and bioavailability. Furthermore, the compound's ability to form stable amides makes it an ideal substrate for studying enzymatic mechanisms and developing new drugs.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic acyl substitution and stereoselective synthesis. The use of chiral auxiliaries or asymmetric catalysis ensures the correct stereochemistry at the piperidine center. These methods have been optimized in recent years to improve yield and purity, making large-scale production feasible for research and industrial applications.

The application of (2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid extends beyond traditional peptide synthesis. It has been utilized as a building block in medicinal chemistry to design bioactive molecules with tailored properties. For example, its incorporation into larger macromolecules has shown promise in enhancing drug delivery systems and improving therapeutic outcomes.

From an environmental standpoint, this compound has been studied for its biodegradability and ecological impact. Research indicates that under specific conditions, it can undergo enzymatic degradation, reducing its persistence in the environment. This property is particularly important for ensuring sustainable practices in pharmaceutical manufacturing and waste management.

In conclusion, (2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid represents a cutting-edge molecule with diverse applications in chemistry and biology. Its unique structure, combined with advancements in synthetic methods and biological studies, positions it as a key player in modern drug discovery and development.

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